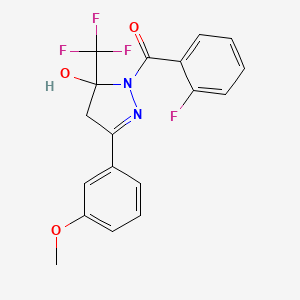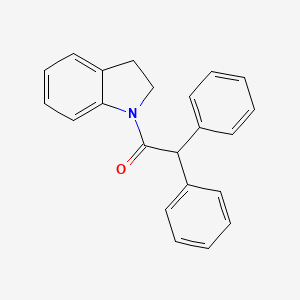![molecular formula C11H19N5OS B6074209 N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH-2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This molecule has shown promise as a tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In
作用機序
The mechanism of action of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the inhibition of HAT activity. Specifically, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to bind to the acetyl-CoA binding site of the HAT enzyme, which prevents the enzyme from catalyzing the transfer of acetyl groups to histone proteins. This inhibition of HAT activity has downstream effects on gene expression, leading to the observed cellular effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide are varied and depend on the specific cellular processes being studied. In cancer cells, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a useful tool for cancer research. Inflammatory processes have also been shown to be inhibited by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, making it a potential therapeutic for inflammatory diseases. Additionally, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have neuroprotective effects, potentially making it useful for the study of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments include its specificity for HAT inhibition, its well-established synthesis method, and its potential for use in a variety of cellular processes. However, limitations include potential off-target effects, the need for careful dosing to avoid toxicity, and the potential for variability in cellular responses to N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
将来の方向性
For the study of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide include further investigation into its potential therapeutic applications, particularly in cancer and inflammatory diseases. Additionally, the development of more specific and potent HAT inhibitors could lead to improved understanding of the role of HAT activity in cellular processes. Finally, the use of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in combination with other small molecule inhibitors could lead to the development of novel therapeutic strategies for a variety of diseases.
合成法
The synthesis of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with cycloheptylamine to form N-cycloheptyl-2-acetophenone. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. This synthesis method has been well-established and has been used to produce N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in large quantities for scientific research.
科学的研究の応用
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential use in scientific research. This molecule has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HAT activity by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation.
特性
IUPAC Name |
N-cycloheptyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-16-11(13-14-15-16)18-8-10(17)12-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQYHATTRBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)

![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)